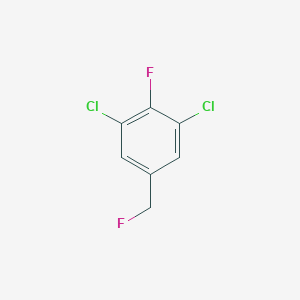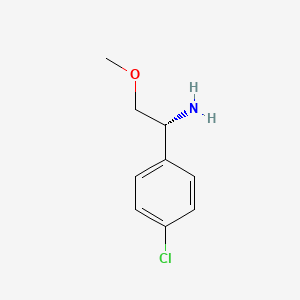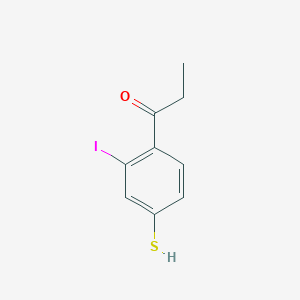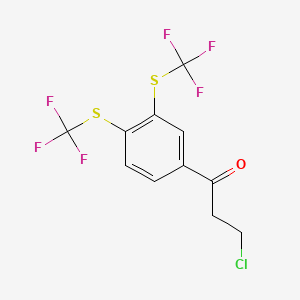
1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one is an organofluorine compound characterized by the presence of trifluoromethylthio groups
Méthodes De Préparation
The synthesis of 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves the introduction of trifluoromethylthio groups onto a phenyl ring followed by the addition of a chloropropanone moiety. The synthetic route may include:
Step 1: Introduction of trifluoromethylthio groups via nucleophilic substitution reactions.
Step 2: Formation of the chloropropanone moiety through chlorination reactions.
Reaction Conditions: These reactions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloropropanone moiety to a corresponding alcohol.
Substitution: The chloropropanone group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines for substitution are commonly used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, leading to a variety of functionalized derivatives.
Applications De Recherche Scientifique
1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism by which 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect biochemical pathways related to oxidative stress, enzyme inhibition, and signal transduction.
Comparaison Avec Des Composés Similaires
1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one can be compared with other trifluoromethylthio-containing compounds:
Similar Compounds: Examples include 3,4-bis(trifluoromethylthio)benzene and 1-(3,4-bis(trifluoromethylthio)phenyl)ethanone.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C11H7ClF6OS2 |
|---|---|
Poids moléculaire |
368.7 g/mol |
Nom IUPAC |
1-[3,4-bis(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H7ClF6OS2/c12-4-3-7(19)6-1-2-8(20-10(13,14)15)9(5-6)21-11(16,17)18/h1-2,5H,3-4H2 |
Clé InChI |
XLGFCJINGBEMNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)CCCl)SC(F)(F)F)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


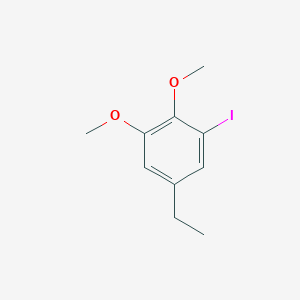
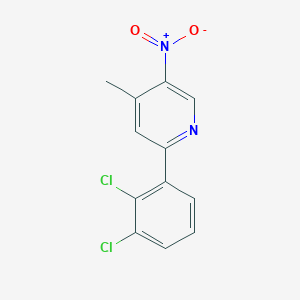
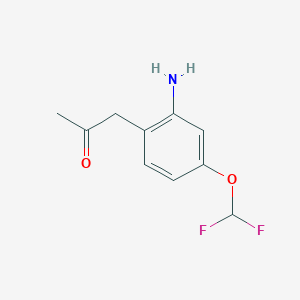
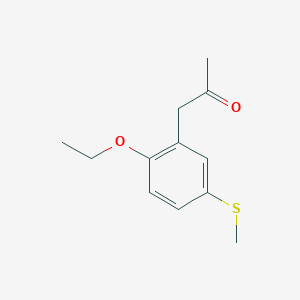
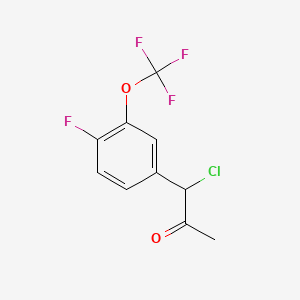
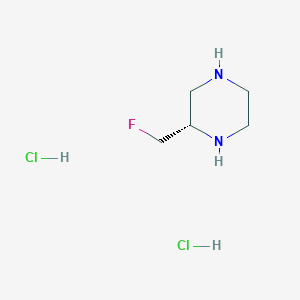
![3-(3-Methoxyphenyl)-2-Methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]iMidazol-5-yl)propanaMide HCl](/img/structure/B14052729.png)
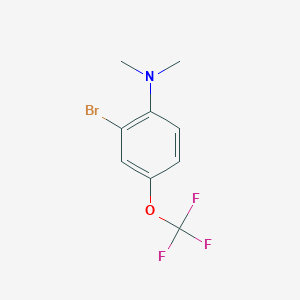

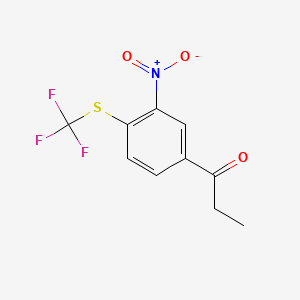
![2-(2,5-Dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate](/img/structure/B14052747.png)
